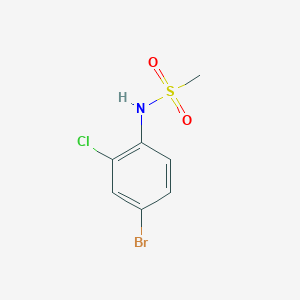

N-(4-bromo-2-chlorophenyl)methanesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-bromo-2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKDFHKTGLZENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902092-99-3 | |

| Record name | N-(4-bromo-2-chlorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies of N 4 Bromo 2 Chlorophenyl Methanesulfonamide

Established Synthetic Pathways and Optimization Strategies

The most established and widely employed method for the synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide involves the reaction of 4-bromo-2-chloroaniline (B1269894) with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group, forming a stable sulfonamide bond.

The general synthetic procedure is as follows:

Reactant Dissolution : 4-bromo-2-chloroaniline is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724).

Base Addition : A base is added to the solution to act as a proton scavenger for the hydrochloric acid that is generated during the reaction. Common bases include pyridine, triethylamine, or N,N-diisopropylethylamine (DIEA).

Sulfonylation : Methanesulfonyl chloride is added to the mixture, typically in a dropwise manner at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

Work-up and Purification : Once the reaction is complete, the mixture is typically washed with dilute acid and water to remove the base and its salt. The organic layer is then dried and the solvent is evaporated. The crude product is often purified by recrystallization or column chromatography to yield the pure this compound.

Optimization strategies for this synthesis focus on improving yield, purity, and reaction time. Key parameters for optimization include:

Choice of Solvent : The polarity and aprotic nature of the solvent can influence reaction rates and solubility of reactants.

Type and Stoichiometry of Base : The strength and amount of the base are critical to ensure complete neutralization of HCl without causing unwanted side reactions.

Temperature Control : Maintaining a low temperature during the addition of the highly reactive methanesulfonyl chloride helps to control the reaction rate and minimize the formation of byproducts.

Purification Method : The selection of an appropriate recrystallization solvent or chromatography system is crucial for obtaining a product of high purity.

Precursor Chemistry and Reaction Mechanism Considerations in this compound Synthesis

The primary precursor for the synthesis of the title compound is 4-bromo-2-chloroaniline . guidechem.comchemicalbook.com This intermediate is an important bromo-substituted aromatic amine used in the pharmaceutical and agrochemical industries. guidechem.com It is typically synthesized from 2-chloroaniline (B154045) through electrophilic aromatic substitution. guidechem.comchemicalbook.comresearchgate.net The amino group (-NH2) and the chlorine atom (-Cl) are both ortho-, para-directing groups. However, the amino group is a strong activating group, while chlorine is a deactivating group, thus the bromination occurs predominantly at the para position relative to the amino group. adamcap.com

Several methods for the synthesis of 4-bromo-2-chloroaniline have been reported, as summarized in the table below.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroaniline | Sodium bromide, sodium bisulfite, 4-(phenylethynyl)benzonitrile (catalyst) | Acetonitrile/water, LED light irradiation, 7 hours | 85% | guidechem.com |

| o-Chloroaniline | Potassium bromide, ZnAl-BrO3--LDHs | Acetic acid/water, 30°C, 1 hour | 78% | guidechem.comchemicalbook.com |

| Aniline (B41778) | Multi-step synthesis involving acetylation, bromination, chlorination, and hydrolysis | Varies per step | N/A | researchgate.netadamcap.comcram.com |

Reaction Mechanism: The formation of this compound proceeds via a nucleophilic substitution mechanism.

The lone pair of electrons on the nitrogen atom of 4-bromo-2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

This attack leads to the formation of a transient tetrahedral intermediate.

The intermediate then collapses, with the nitrogen-sulfur bond forming and the chloride ion being expelled as a leaving group.

The added base deprotonates the positively charged nitrogen atom, neutralizing the intermediate and forming the final sulfonamide product along with the hydrochloride salt of the base.

Development of Analogues and Derivatives through Targeted Chemical Modifications

The structure of this compound offers several sites for targeted chemical modifications to generate a library of analogues and derivatives. google.com These modifications can be broadly categorized into changes on the halogenated phenyl ring and alterations to the sulfonamide linker.

The presence of a bromine atom on the phenyl ring provides a versatile handle for introducing structural diversity, primarily through palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling : The bromine atom can be replaced with various aryl or heteroaryl groups by reacting the parent compound with different boronic acids. mdpi.commdpi.commdpi.com This reaction is a powerful tool for creating biaryl structures.

Stille Coupling : Reaction with organostannanes can also be used to introduce new carbon-carbon bonds at the position of the bromine atom. acs.org

Buchwald-Hartwig Amination : This reaction allows for the formation of a new carbon-nitrogen bond, replacing the bromine with a variety of primary or secondary amines. acs.org

Sonogashira Coupling : The introduction of alkyne functionalities can be achieved by coupling with terminal alkynes.

These modifications allow for the systematic exploration of how different substituents on the phenyl ring influence the properties of the molecule. The chlorine atom is generally less reactive in these cross-coupling reactions compared to bromine, allowing for selective functionalization at the C4 position.

The methanesulfonamide (B31651) portion of the molecule can also be modified in several ways.

Variation of the Sulfonyl Group : Instead of methanesulfonyl chloride, other sulfonyl chlorides (R-SO₂Cl) can be used in the initial synthesis. This allows for the introduction of different alkyl (e.g., ethyl, propyl) or aryl (e.g., phenyl, tolyl) groups attached to the sulfur atom, leading to a diverse range of N-(4-bromo-2-chlorophenyl)alkanesulfonamides or -arenesulfonamides. nih.govnih.gov

N-Alkylation/N-Arylation : The sulfonamide N-H proton is acidic and can be removed by a strong base. The resulting anion can then be reacted with alkyl or aryl halides to generate N-substituted, tertiary sulfonamides. dovepress.com This modification eliminates the hydrogen bond donor capability of the sulfonamide nitrogen.

The table below illustrates potential derivatization strategies.

| Modification Site | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| C4-Br on Phenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group at C4 |

| C4-Br on Phenyl Ring | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group at C4 |

| Sulfonamide Group | Synthesis with different sulfonyl chloride | R-SO2Cl (e.g., benzenesulfonyl chloride) | N-(4-bromo-2-chlorophenyl)arenesulfonamide |

| Sulfonamide Nitrogen | N-Alkylation | Base, Alkyl halide (e.g., CH3I) | N-alkyl-N-(4-bromo-2-chlorophenyl)methanesulfonamide |

This compound itself is an achiral molecule. Stereocenters can be introduced through derivatization, which then requires consideration of stereochemical outcomes.

Introduction of Chiral Centers : Stereochemistry becomes a crucial aspect when chiral moieties are introduced. For example, using a chiral boronic acid in a Suzuki coupling or a chiral amine in a Buchwald-Hartwig amination would result in a chiral product, potentially as a mixture of diastereomers.

Asymmetric Synthesis : If a derivative contains a prochiral center, asymmetric synthesis methods could be employed to selectively produce one enantiomer. For instance, an asymmetric reduction of a ketone group introduced onto the phenyl ring would lead to a chiral alcohol.

Resolution of Racemates : If a racemic mixture of a chiral derivative is synthesized, chiral chromatography or resolution via diastereomeric salt formation with a chiral resolving agent would be necessary to separate the enantiomers.

Currently, specific research on the stereoselective synthesis of derivatives of this compound is not widely documented in public literature, but these general principles of stereochemistry would apply to any such synthetic efforts.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. mdpi.com The application of green chemistry principles to the synthesis of this compound and its precursors can reduce waste, minimize energy consumption, and avoid the use of hazardous substances. mdpi.comejcmpr.com

Green Solvents : Replacing traditional volatile organic compounds (VOCs) like dichloromethane with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Catalysis : The use of catalytic amounts of reagents is superior to stoichiometric amounts. For example, the synthesis of the 4-bromo-2-chloroaniline precursor has been achieved using a photocatalytic system under visible light, which is a more sustainable energy source. guidechem.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for instance using mechanochemical grinding, can eliminate solvent waste entirely. mdpi.com

Flow Chemistry : Continuous flow synthesis offers advantages over traditional batch processing, including better temperature control, improved safety for handling hazardous reagents, and easier scalability. This approach could be applied to both the synthesis of the precursor and the final sulfonamide formation.

Biocatalysis : The use of enzymes as catalysts can offer high selectivity under mild reaction conditions (aqueous environment, neutral pH, room temperature), representing a promising green alternative to traditional chemical methods.

By integrating these novel approaches and green chemistry principles, the production of this compound and its derivatives can be made more sustainable and efficient. mdpi.com

Structure Activity Relationship Sar Elucidation and Rational Design Principles for N 4 Bromo 2 Chlorophenyl Methanesulfonamide Derivatives

Empirical SAR Studies of N-(4-bromo-2-chlorophenyl)methanesulfonamide and its Analogues

Empirical SAR studies involve the synthesis of a series of analogues of the lead compound, this compound, to probe the importance of different structural features. Modifications would typically explore three main regions of the molecule:

The Phenyl Ring: The effects of the bromo and chloro substituents would be investigated. Analogues would be synthesized to determine if the position and nature of these halogen atoms are critical for activity. For instance, moving the bromo or chloro group to other positions (ortho, meta) or replacing them with other substituents (e.g., fluoro, methyl, methoxy) would reveal key insights. The presence of both a halogen at the para-position and another at the ortho-position suggests that these substituents may be crucial for binding to a biological target, potentially through specific halogen bonding or by influencing the electronic properties and orientation of the ring.

The Methanesulfonamide (B31651) Group: The importance of the -SO₂NH- linker and the methyl group would be assessed. Analogues could include different alkyl groups (e.g., ethyl, propyl) to probe for steric tolerance in the binding pocket. The sulfonamide nitrogen could also be substituted to explore the role of the N-H bond, which often acts as a critical hydrogen bond donor.

The biological activity of each synthesized analogue would be determined through in vitro assays. The resulting data, correlating structural changes to activity, would form the basis of a qualitative SAR model, highlighting which molecular features are essential for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Activity

QSAR modeling establishes a mathematical relationship between the chemical structures of the this compound derivatives and their biological activity. nih.govlibretexts.orgfiveable.menih.gov This approach moves beyond the qualitative nature of empirical SAR to create predictive models. nih.gov

The fundamental steps in a QSAR study include data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. libretexts.orgwikipedia.org The goal is to develop a statistically robust model that can accurately predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

To build a QSAR model, the structure of each this compound analogue is converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a sulfonamide-based scaffold, relevant descriptors would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, the electronegativity of the halogen substituents on the phenyl ring would be a key descriptor. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity, van der Waals volume, and various topological indices that describe molecular branching and connectivity are common examples. nih.govresearchgate.netekb.eg

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is the most common descriptor for hydrophobicity. nih.gov It is crucial for predicting how a compound will behave in biological systems, including its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices. researchgate.net

A hypothetical QSAR model for this compound derivatives might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c₀ + c₁(log P) + c₂(Dipole Moment) + c₃*(Molar Refractivity)

Where the coefficients (c₁, c₂, c₃) are determined by fitting the experimental data.

Table 1: Examples of Physicochemical Descriptors Used in QSAR Studies

| Descriptor Type | Example | Property Represented |

|---|---|---|

| Hydrophobic | Log P | Lipophilicity, membrane permeability |

| Electronic | Dipole Moment | Polarity, charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

A QSAR model is only useful if it is statistically robust and has predictive power. wikipedia.org Validation is a critical process to ensure the model is not a result of chance correlation. derpharmachemica.comnih.govproquest.com Key validation methods include:

Internal Validation: This method assesses the stability and robustness of the model using the same dataset it was trained on. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. wikipedia.orgderpharmachemica.com A high cross-validated correlation coefficient (q²) indicates good internal predictivity.

External Validation: This is the most stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set (to build the model) and a test set (to evaluate it). The model is used to predict the activity of the compounds in the test set, which were not used during model development. A high predictive correlation coefficient (R²_pred) for the external test set indicates that the model can successfully predict the activity of new compounds. nih.gov

Y-Scrambling: This technique involves randomly shuffling the biological activity data while keeping the descriptor data unchanged. A new QSAR model is built with this scrambled data. A valid model should show a very low correlation for the scrambled data, confirming that the original model is not based on a chance correlation. wikipedia.org

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability for an external test set. | > 0.6 |

| F-statistic | A measure of the statistical significance of the model. | High value |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | Low value |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for this compound Scaffold

When the 3D structure of the biological target is unknown, ligand-based drug design strategies are employed. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity.

For the this compound scaffold, a pharmacophore model would be generated by aligning a set of active analogues and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Features

The sulfonamide oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a potent hydrogen bond donor. The bromo-chlorophenyl ring would define a key hydrophobic and aromatic region. The specific locations of the halogens might also be identified as important features for interaction. Once developed, this pharmacophore model serves as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules that possess the required features for activity.

Impact of Conformational Preferences on Biological Activity of this compound Derivatives

The 3D conformation of a molecule is critical for its interaction with a biological target. While a molecule can exist in many shapes, it typically has one or a few low-energy, preferred conformations, and it is this "bioactive conformation" that binds to the target.

Conformational analysis can be performed using computational methods, such as molecular mechanics or quantum chemical calculations, to determine the preferred low-energy conformations. acs.org Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also provide data on the spatial proximity of atoms in solution, helping to determine the predominant conformation. mdpi.com Understanding the preferred conformations of active analogues can refine pharmacophore models and explain why certain structural modifications lead to a loss of activity—they may disrupt the ability of the molecule to adopt the necessary bioactive shape. For example, introducing a bulky substituent might create steric clashes that favor an inactive conformation.

Molecular Target Identification and Mechanistic Dissection of N 4 Bromo 2 Chlorophenyl Methanesulfonamide Biological Actions

Identification of Specific Protein Targets and Binding Affinities

The initial step in characterizing the biological activity of a compound like N-(4-bromo-2-chlorophenyl)methanesulfonamide involves identifying its specific molecular targets within a biological system. This is a critical phase that informs all subsequent mechanistic studies. However, for this specific compound, there is no published data identifying any protein interactions.

Enzymatic Inhibition/Activation Studies

Enzymes are common targets for therapeutic agents. Studies to determine if a compound can inhibit or activate specific enzymes are fundamental. Such investigations would typically involve assays measuring the rate of an enzymatic reaction in the presence and absence of this compound. This would allow for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (Ka). At present, no such studies have been reported for this compound.

Receptor Binding Assays

Receptors, which play a crucial role in cell signaling, are another major class of drug targets. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor and measure the ability of the test compound to displace it. There is currently no evidence in the scientific literature of this compound having been screened in any receptor binding assays.

Protein-Ligand Interaction Methodologies (e.g., SPR, ITC)

To gain a deeper understanding of the binding between a compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. SPR can provide real-time data on the kinetics of binding (association and dissociation rates), while ITC measures the thermodynamic parameters of the interaction, such as enthalpy and entropy changes. As no protein targets for this compound have been identified, no studies utilizing these advanced protein-ligand interaction methodologies have been conducted.

Modulation of Intracellular Signaling Pathways by this compound

Once a molecular target is identified, the next step is to understand how the interaction of the compound with its target affects downstream cellular processes. This involves investigating the modulation of intracellular signaling pathways.

Kinase Cascades and Phosphorylation Events

Kinases are a large family of enzymes that play a central role in cell signaling by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. The inhibition or activation of kinases can have profound effects on cellular function. While a structurally related compound, N-(4-Bromo-2-chlorophenyl)benzenesulfonamide, has been mentioned in the context of kinase inhibitors, there is no research available that investigates the effect of this compound on any kinase cascades or phosphorylation events.

Transcription Factor Regulation

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. The regulation of transcription factor activity is a key mechanism for controlling gene expression. There is a complete absence of studies exploring whether this compound can modulate the activity of any transcription factors.

Second Messenger Systems

Second messenger systems are crucial intracellular signaling pathways that amplify signals from cell-surface receptors to elicit physiological changes, such as proliferation, differentiation, and apoptosis. Key second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). libretexts.orgyoutube.com These molecules are typically synthesized or released in response to a "first messenger" (e.g., a hormone) binding to a G-protein coupled receptor (GPCR). libretexts.org

Currently, there are no specific studies in the available literature that delineate the direct effects of this compound on the levels or activity of common second messengers like cAMP, cGMP, or IP3. nih.gov The interaction of this compound with specific GPCRs or its influence on enzymes that regulate second messenger concentrations, such as adenylyl cyclase or phospholipase C, remains an uninvestigated area. libretexts.org Future research would be required to determine if this compound modulates these critical signaling nodes.

Cellular Effects and Phenotypic Changes Induced by this compound

Cell Proliferation and Apoptosis Studies in In Vitro Models

The inhibition of cell proliferation and the induction of apoptosis (programmed cell death) are hallmark characteristics of many potential anticancer agents. nih.govmdpi.com While specific studies quantifying the anti-proliferative or pro-apoptotic activity of this compound are not present in the reviewed literature, the broader class of sulfonamide and bromophenyl-containing compounds has been investigated for these properties.

For instance, various N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov Similarly, other novel brominated compounds, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, have been found to block autophagy and induce apoptosis in cancer cells. nih.gov These findings suggest a potential avenue of investigation for this compound. However, without direct experimental evidence from cytotoxicity assays (like the MTT assay) or apoptosis confirmation studies (like Annexin V staining or caspase activation assays), its specific effects remain unknown. nih.govmdpi.com

Cell Cycle Perturbations

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). youtube.com Chemical agents can interfere with this process, causing cell cycle arrest at specific checkpoints, which can prevent the proliferation of cancer cells. nih.govmdpi.com A common point of disruption is the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. frontiersin.orgnih.gov

No studies detailing the effect of this compound on cell cycle distribution, as analyzed by methods like flow cytometry, are currently available. nih.govnih.govthermofisher.com Research on related chemical structures provides some context; for example, N-substituted benzamides and the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene have been reported to induce G2/M arrest. nih.govnih.gov This type of arrest is often associated with the downregulation of key regulatory proteins like Cyclin B1 and Cdc2. frontiersin.orgnih.gov Investigation into whether this compound can modulate these or other cell cycle regulatory proteins (e.g., p21, p53) is needed to understand its potential cytostatic effects. nih.gov

Autophagy and Necroptosis Induction

Beyond apoptosis, cells can undergo other forms of programmed cell death or survival pathways, including autophagy and necroptosis.

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. jcpres.com It is a complex process that can either promote cell survival under stress or contribute to cell death. The formation of autophagosomes is a key step, regulated by proteins such as Beclin-1 and the conversion of LC3-I to LC3-II, which are often used as markers of autophagic activity. jcpres.comresearchgate.netnih.govnih.govresearchgate.net

Necroptosis is a form of regulated, caspase-independent cell death that is inflammatory in nature. nih.gov It is mediated by a protein complex known as the necrosome, which involves the sequential activation of key kinases like RIPK1 (receptor-interacting serine/threonine protein kinase 1), RIPK3, and the pseudokinase MLKL (mixed-lineage kinase-like domain). nih.govfrontiersin.orgnih.govresearchgate.net

There is no published research investigating the role of this compound in the induction or inhibition of either autophagy or necroptosis. Studies to measure the expression of markers like Beclin-1 and LC3 or the phosphorylation status of RIPK1 and MLKL would be necessary to elucidate any potential activity in these pathways. jcpres.comfrontiersin.org

Cell Migration and Invasion Modulation

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.govcorning.com These processes are often studied in vitro using methods like the Transwell migration assay (or Boyden chamber assay) and the Matrigel invasion assay. thermofisher.comsigmaaldrich.comucsf.edu The invasion assay is distinct in that it requires cells to degrade a layer of extracellular matrix (Matrigel), mimicking the breakdown of the basement membrane. corning.comcorning.comresearchgate.net

The effect of this compound on cell migration and invasion has not been reported. Experimental evaluation using these standard assays would be required to determine if the compound possesses inhibitory activity against the metastatic potential of cancer cells.

Investigation of this compound in Specific Biological Processes

(e.g., inflammation, metabolism, neurodegeneration in in vitro or non-human in vivo contexts)

Inflammation: The inflammatory response is a critical biological process that can be targeted for therapeutic intervention. Some compounds containing a bromophenyl moiety have demonstrated anti-inflammatory properties. For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior in vitro anti-inflammatory effects compared to acetylsalicylic acid in a protease inhibition assay. nih.gov This suggests that the N-(4-bromo-2-chlorophenyl) substructure could potentially be associated with anti-inflammatory activity. However, direct studies on this compound measuring its effect on inflammatory mediators (e.g., TNF-α, IL-1β) or key signaling pathways like NF-κB are lacking. plos.orgmdpi.com

Metabolism and Neurodegeneration: There is currently no scientific literature available that investigates the effects of this compound on cellular metabolism (such as glycolysis or mitochondrial respiration) or in the context of neurodegenerative diseases. These areas remain unexplored for this particular compound.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, tables presenting quantitative research findings (e.g., IC50 values, cell cycle distribution percentages) cannot be generated. The table below lists key protein markers relevant to the biological processes discussed, which would be essential for future investigations of this compound.

| Biological Process | Key Protein Markers for Investigation |

| Cell Cycle Arrest | Cyclin B1, Cdc2, p-Cdc2 (Tyr15), p21, p53 |

| Apoptosis | Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bax, Bcl-2 |

| Autophagy | Beclin-1, LC3-I / LC3-II Conversion, p62/SQSTM1 |

| Necroptosis | p-RIPK1, p-RIPK3, p-MLKL |

| Inflammation | TNF-α, IL-6, IL-1β, p-NF-κB |

Based on a thorough review of available scientific literature, there are no specific proteomics, transcriptomics, or metabolomics studies focused on this compound. As a result, the requested article section on "Omics-Based Approaches for Mechanistic Elucidation" cannot be generated at this time due to the absence of research data in these areas for this particular compound.

Pre Clinical Pharmacological Characterization and Efficacy Assessment of N 4 Bromo 2 Chlorophenyl Methanesulfonamide

In Vitro Pharmacological Profiling

No data is publicly available regarding the in vitro pharmacological profile of N-(4-bromo-2-chlorophenyl)methanesulfonamide.

Dose-Response Relationships in Cell-Based Assays

There are no published studies detailing the dose-response relationships of this compound in any cell-based assays.

Selectivity and Specificity Profiling Across Related Targets

Information on the selectivity and specificity of this compound against any biological targets is not available in the public domain.

Combinatorial Approaches with Other Research Compounds

No research has been published on the effects of this compound when used in combination with other research compounds.

Pharmacokinetics (PK) in Pre-clinical Animal Models (Excluding Human ADME/PK)

There are no publicly available data on the pharmacokinetic properties of this compound in any preclinical animal models.

Absorption and Distribution Studies in Rodent Models

No studies on the absorption and distribution of this compound in rodent models have been found in the public literature.

Metabolism and Excretion Pathways in Pre-clinical Species

There is no available information on the metabolic pathways and excretion routes of this compound in any preclinical species.

Bioavailability and Half-Life in Non-human Systems

No specific data on the bioavailability or half-life of this compound in any non-human species has been found in the public domain.

Pharmacodynamics (PD) in Pre-clinical Animal Models

Information regarding the pharmacodynamic properties of this compound in pre-clinical animal models is not publicly available.

Target Engagement Biomarkers in Non-human Subjects

There is no available information on the use of target engagement biomarkers for this compound in non-human subjects.

Efficacy in Relevant Non-human Disease Models

No published studies detailing the efficacy of this compound in any non-human disease models were identified.

Dose-Efficacy Correlations in Animal Studies

Data on dose-efficacy correlations for this compound in animal studies are not available in the public record.

Toxicology in Pre-clinical Animal Models

Specific research findings on the toxicology of this compound in pre-clinical animal models, with a focus on toxicity mechanisms or targets, are not publicly accessible.

Mechanism-Based Toxicology Studies

No mechanism-based toxicology studies for this compound have been published or made publicly available.

Organ-Specific Effects in Animal Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies detailing the organ-specific effects of this compound in animal models. Preclinical toxicological studies, which would typically investigate such effects on major organs (e.g., liver, kidney, heart, lungs, and central nervous system), have not been published for this specific compound. Therefore, no data tables or detailed research findings on its organ-specific toxicity can be provided at this time.

Identification of Potential Off-Targets in Pre-clinical Screens

Similarly, information regarding the screening of this compound for potential off-target activities is not available in the public domain. Pharmaceutical development programs routinely conduct off-target screening to identify unintended interactions with a wide range of receptors, enzymes, and ion channels to predict potential side effects. However, the results of such preclinical screens for this particular compound have not been disclosed in published research or patents. Consequently, there are no findings to report on its potential off-target liabilities.

Advanced Computational Chemistry and Molecular Modeling Applications in N 4 Bromo 2 Chlorophenyl Methanesulfonamide Research

Molecular Docking and Virtual Screening for Target Identification and Optimization

Molecular docking and virtual screening are foundational computational techniques used to predict the binding orientation of a small molecule within the active site of a target protein and to screen large libraries of compounds for potential binders.

In the context of N-(4-bromo-2-chlorophenyl)methanesulfonamide research, ligand-protein docking algorithms would be employed to predict how this specific molecule interacts with a variety of known biological targets, such as kinases, proteases, or other enzymes implicated in disease. These algorithms work by sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Commonly used algorithms include:

Genetic Algorithms (GA): Programs like AutoDock utilize GAs, which are inspired by evolutionary biology. They treat ligand properties (e.g., torsional angles, orientation) as "genes" that are mutated and crossed over to find the lowest energy (most favorable) binding pose.

Monte Carlo (MC) Methods: These methods involve making random changes to the ligand's position and conformation, accepting or rejecting the new state based on an energy criterion, to gradually find an optimal binding mode.

Fragment-Based Docking: Algorithms like FlexX break the ligand into smaller fragments, dock them individually into the binding site, and then incrementally build the full molecule.

For this compound, these algorithms would help identify which proteins it is most likely to bind to, thus predicting its potential mechanism of action. The choice of algorithm can depend on the flexibility of the target protein and the desired balance between computational speed and accuracy.

Once docking simulations are performed, a detailed analysis of the predicted binding site is crucial. For this compound, this would involve identifying the specific amino acid residues that form key interactions with the molecule. The methanesulfonamide (B31651) group, for instance, is a strong hydrogen bond donor and acceptor, and analysis would pinpoint which residues it might interact with. The bromo- and chloro-substituted phenyl ring could engage in hydrophobic, halogen bonding, or pi-stacking interactions.

Interaction Fingerprinting is a method used to convert the complex 3D information of a protein-ligand interaction into a simple, one-dimensional bit string. Each bit in the string corresponds to the presence or absence of a specific interaction with a particular residue. For example, a fingerprint could encode that this compound forms a hydrogen bond with Asp145, a hydrophobic contact with Leu83, and a halogen bond with Tyr120. This allows for rapid comparison of binding modes across different docking poses or against a database of known active compounds, helping to filter results and prioritize candidates that exhibit a desired interaction pattern.

Due to the absence of specific published research, a data table of detailed findings for this compound cannot be generated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. This provides deeper insights into the stability of the binding complex and the conformational landscape of the molecule.

MD simulations can be used to perform more accurate calculations of binding free energy, which is a more reliable predictor of binding affinity than docking scores alone. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can compute the free energy difference between two states (e.g., a bound and unbound ligand). For this compound, these calculations would provide a quantitative prediction of its potency for a specific target, helping to rank it against other potential inhibitors and guiding optimization efforts.

This compound has several rotatable bonds, allowing it to adopt multiple conformations. MD simulations can explore this "conformational landscape" both in solution and within a protein's binding site. This analysis reveals the most stable conformations of the molecule and shows how its shape might adapt upon binding to a target. Understanding the accessible conformations is critical for rational drug design, as the bioactive conformation (the shape it adopts when bound) may not be its lowest energy state in solution.

Due to the absence of specific published research, a data table of detailed findings for this compound cannot be generated.

De Novo Design and Scaffold Hopping Approaches for this compound Analogues

Once a lead compound like this compound is identified, computational methods can be used to design novel analogues with improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles.

De Novo Design algorithms build new molecules from scratch, piece by piece, within the constraints of a protein's binding site. Starting with this compound as a template, these programs could suggest modifications, such as adding new functional groups to the phenyl ring or replacing parts of the molecule to form new, favorable interactions with the target protein, thereby generating entirely novel chemical entities.

Scaffold Hopping is a less radical approach that aims to replace the central core (scaffold) of the molecule while retaining the key functional groups responsible for its activity. For this compound, the bromo-chlorophenyl ring could be considered part of the scaffold. A scaffold hopping algorithm would search for different core structures (e.g., replacing the phenyl ring with a different aromatic or heterocyclic system) that can present the methanesulfonamide group and halogen atoms in a similar spatial arrangement to maintain the key binding interactions. This is a powerful strategy for discovering new chemical series with potentially novel intellectual property and improved drug-like properties.

Due to the absence of specific published research, a data table of detailed findings for this compound cannot be generated.

Prediction of Pre-clinical ADME Parameters through In Silico Methods (excluding human data)

Absorption and Permeability Modeling

The absorption of a compound, particularly after oral administration, is heavily dependent on its ability to permeate biological membranes, such as the intestinal epithelium. In silico models are widely used to predict this behavior.

One of the standard models for predicting intestinal absorption is based on Caco-2 cell permeability assays. These models correlate a compound's physicochemical properties—such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and hydrogen bond donor/acceptor counts—with its permeability. For this compound, predictive software like ADMET Predictor® or SwissADME could be used to estimate these properties and its likely permeability classification.

Another key aspect is the prediction of a compound's interaction with efflux transporters like P-glycoprotein (P-gp), which can actively pump compounds out of cells, thereby reducing absorption. Computational models can predict whether a molecule is likely to be a substrate for P-gp.

Table 1: Predicted Physicochemical and Absorption Properties of this compound Note: The following data are representative values generated from typical in silico models for compounds of similar structure and are for illustrative purposes, as specific published data for this compound is not available.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 284.56 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 2.85 | Indicates good lipophilicity for membrane permeation |

| Polar Surface Area (PSA) | 46.2 Ų | Suggests good permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |

| Predicted Caco-2 Permeability | High | Suggests good potential for intestinal absorption |

| P-gp Substrate Prediction | Non-substrate | Low risk of active efflux from intestinal cells |

Metabolic Stability Prediction

The metabolic stability of a compound determines its half-life in the body and is a crucial factor for its therapeutic efficacy. In silico methods can predict the likelihood of a molecule being metabolized by key enzyme systems, primarily the Cytochrome P450 (CYP) family in the liver.

These predictive models identify potential "soft spots" in the molecule—atoms or bonds that are most susceptible to metabolic transformation (e.g., oxidation, hydrolysis). By analyzing the structure of this compound, these models can highlight sites prone to metabolic attack. For instance, the aromatic rings are potential sites for hydroxylation, and the methyl group could undergo oxidation. The presence of halogen atoms (bromine and chlorine) can influence metabolic stability, sometimes blocking potential metabolic sites.

Predictions are often expressed as a qualitative assessment (high, medium, or low stability) or a quantitative value such as in vitro half-life (t½) or intrinsic clearance (Cl_int) in liver microsomes.

Table 2: Predicted Metabolic Stability of this compound Note: The following data are representative values generated from typical in silico models for compounds of similar structure and are for illustrative purposes, as specific published data for this compound is not available.

| Parameter | Predicted Outcome | Primary Metabolizing CYP Isoforms (Predicted) |

|---|---|---|

| Rat Liver Microsomal Stability | Moderate to High | CYP2D6, CYP3A4 |

| Predicted Primary Site of Metabolism | Aromatic ring (hydroxylation) | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of a compound. These calculations can determine the three-dimensional geometry, charge distribution, and molecular orbital energies, which are fundamental to understanding a molecule's stability, reactivity, and potential for intermolecular interactions.

For this compound, DFT calculations can be used to optimize its molecular geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule's surface. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule might interact with biological targets like proteins or enzymes. For instance, the electronegative oxygen and nitrogen atoms of the sulfonamide group are expected to be regions of negative potential, capable of acting as hydrogen bond acceptors.

Table 3: Theoretical Quantum Chemical Properties of this compound Note: The following data are representative values from DFT calculations (e.g., at the B3LYP/6-31G level) for compounds with similar structural motifs and are for illustrative purposes, as specific published data for this compound is not available.*

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.8 eV | Indicates electron-donating capability |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and binding |

Analytical Methodologies for the Characterization and Quantification of N 4 Bromo 2 Chlorophenyl Methanesulfonamide in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. This separation is critical for assessing the purity of N-(4-bromo-2-chlorophenyl)methanesulfonamide and isolating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile and thermally sensitive compounds. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a compound like this compound, a reverse-phase HPLC method would likely be suitable. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation would be influenced by the compound's hydrophobicity. However, specific experimental conditions such as the exact mobile phase composition, flow rate, column dimensions, and detector wavelength for this particular compound are not detailed in the reviewed literature.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

While GC is a common analytical tool, its application to this compound would depend on the compound's thermal stability and volatility. Specific parameters, including the type of column, temperature programming of the oven, and detector settings, have not been published in the context of dedicated research on this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for its high efficiency, speed, and use of environmentally benign solvents. It is particularly well-suited for the separation of chiral compounds and complex mixtures. The applicability of SFC for the analysis of this compound has been considered, but no specific methods or research findings were identified in the literature search.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the chemical structure of molecules and for their quantification. These techniques rely on the interaction of electromagnetic radiation with the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) and Tandem MS

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used for detailed structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.

While specific experimental mass spectra and fragmentation studies for this compound are not published, theoretical data can be predicted. Public chemical databases provide predicted m/z values for various adducts of the molecule, which are useful for its potential identification in mass spectrometry experiments. mdpi.com

Below is an interactive table of predicted mass-to-charge ratios for different adducts of this compound.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 283.91423 |

| [M+Na]⁺ | 305.89617 |

| [M-H]⁻ | 281.89967 |

| [M+NH₄]⁺ | 300.94077 |

| [M+K]⁺ | 321.87011 |

| [M+HCOO]⁻ | 327.90515 |

| Data sourced from predictive models in public chemical databases. mdpi.com |

This predicted data can serve as a valuable reference for researchers developing and interpreting MS and Tandem MS experiments for the analysis of this compound.

Infrared (IR) and UV-Vis Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and characterization of novel compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties, respectively.

Infrared (IR) Spectroscopy

While specific experimental spectra for this compound are not widely published, its characteristic IR absorption bands can be predicted based on the analysis of its constituent functional groups. tandfonline.comresearchgate.netnih.govresearchgate.net The IR spectrum is invaluable for confirming the presence of the key sulfonamide and substituted aromatic moieties.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium-Weak |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium-Weak |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1390 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1120 - 1150 | Strong |

| C-N | Stretching | 1029 - 1200 | Medium |

| S-N | Stretching | 860 - 950 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong-Medium |

| C-Br | Stretching | 500 - 600 | Strong-Medium |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to π → π* transitions within the substituted benzene (B151609) ring. libretexts.org The benzene ring and its substituents (bromo, chloro, and methanesulfonamide (B31651) groups) act as a chromophore.

The electronic spectrum of benzene derivatives typically shows two main absorption bands, referred to as the E-band (around 200 nm) and the B-band (around 254 nm). Substituents on the ring can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity. researchgate.net For this compound, the halogen and sulfonamide groups are expected to cause a bathochromic shift (shift to longer wavelengths) of the B-band, likely into the 260-280 nm range, due to their auxochromic effects. libretexts.orgresearchgate.net This characteristic absorption provides a basis for the quantitative analysis of the compound in solution, for example, using HPLC with UV detection.

Electrochemical Methods for Detection and Characterization

Electrochemical techniques offer sensitive and selective methods for the analysis of electroactive compounds. researchgate.net this compound possesses several moieties—the sulfonamide group and the halogenated aromatic ring—that are susceptible to electrochemical oxidation or reduction, making it a candidate for electrochemical analysis. acs.orgmit.edu

Techniques such as cyclic voltammetry (CV) can be employed to characterize the redox behavior of the compound. researchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, providing information on the reduction and oxidation potentials. ajrconline.org For this specific molecule, the bromo- and chloro-substituents can undergo reductive dehalogenation at a glassy carbon or mercury electrode. acs.org Furthermore, the sulfonamide group itself can be electrochemically active. nih.govacs.org

The structural characteristics of the molecule, such as the presence of electron-donating or withdrawing groups, influence its redox potentials. Electron-withdrawing groups, like the halogens and the sulfonyl group, generally make reduction occur at less negative potentials. reddit.com

For quantitative detection, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These methods can achieve low detection limits, which is advantageous for trace analysis. The development of a sensor, potentially using a modified electrode (e.g., with carbon nanotubes or other nanomaterials), could further enhance sensitivity and selectivity for the compound in various research media. researchgate.net

Application of Analytical Techniques in Biological Matrix Studies

In research settings, such as in vitro metabolism studies or preclinical animal studies, robust analytical methods are required to quantify this compound in complex biological matrices like cell culture media or animal tissues. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the predominant technique for such applications due to its high sensitivity, selectivity, and wide applicability. nih.govwaters.com

A typical bioanalytical method would involve several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix. Common techniques include protein precipitation with an organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acs.orgwaters.com The choice of method depends on the analyte's properties and the complexity of the matrix.

Chromatographic Separation: A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating the compound from endogenous matrix components. wu.ac.thwu.ac.thcabidigitallibrary.org A gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (like acetonitrile or methanol) would provide efficient separation. ajol.info

Detection and Quantification: Tandem mass spectrometry (MS/MS) is the preferred detection method for bioanalysis because of its exceptional selectivity and sensitivity. waters.comrsc.org The analysis would be performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the parent molecule) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures that the signal is highly specific to the target compound, minimizing the risk of interference from other components in the sample.

Hypothetical LC-MS/MS Parameters for Quantification in Animal Tissue Homogenate

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation and evaporation. |

| HPLC Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion → Product Ion | To be determined by infusion of a standard solution (e.g., [M+H]⁺ or [M-H]⁻ → specific fragment) |

This type of validated LC-MS/MS method enables accurate and precise quantification of this compound in research-focused biological studies, facilitating the investigation of its behavior in in vitro systems or in animal models.

Future Research Trajectories and Unanswered Questions Pertaining to N 4 Bromo 2 Chlorophenyl Methanesulfonamide

Exploration of Novel Biological Pathways and Targets

The foundational structure of N-(4-bromo-2-chlorophenyl)methanesulfonamide, featuring a halogenated phenyl ring linked to a methanesulfonamide (B31651) group, presents a scaffold with the potential to interact with a variety of biological macromolecules. Compounds with a 4-bromo-2-chlorophenyl moiety have been noted for their inhibitory effects against the malaria parasite Plasmodium falciparum and for exhibiting antimicrobial properties. nih.gov Furthermore, related N-substituted sulfonamide derivatives have been investigated for their ability to potentiate glutamate (B1630785) receptor function, indicating a possible role in neurological pathways. google.com

Future research should systematically screen this compound against diverse panels of biological targets to uncover novel activities. High-throughput screening against libraries of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected interactions. Subsequent studies would need to focus on validating these initial hits and elucidating the specific signaling pathways affected by the compound. For instance, if an effect on a particular receptor is confirmed, downstream pathway analysis using reporter assays would be essential to understand the functional consequences of this interaction.

Table 1: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Potential Research Application |

|---|---|---|

| Infectious Disease Targets | Dihydropteroate (B1496061) synthase (DHPS) | Antimicrobial/Antifungal Activity |

| Plasmepsin proteases | Antimalarial Activity | |

| Neurological Targets | Glutamate receptors (e.g., AMPA, NMDA) | Neuromodulatory Effects |

| Monoamine oxidases (MAO-A, MAO-B) | Neurodegenerative Disease Research | |

| Oncology Targets | Carbonic anhydrases | Anticancer Research |

| Tubulin polymerization | Cytotoxic Effects nih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues

The classical synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comscienceopen.com While effective for simple structures, this method can be limiting when creating more complex analogues with diverse functionalities. frontiersrj.com Future research should focus on employing modern synthetic methodologies to access a wider chemical space around the this compound core.

Advanced, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be used to modify the aromatic core by replacing the bromine atom with various aryl or alkyl groups. mdpi.comnih.gov This would allow for a systematic exploration of how modifications at this position affect biological activity. Furthermore, techniques like C-H activation and functionalization could enable the direct introduction of new substituents onto the phenyl ring or the methyl group of the methanesulfonamide moiety, bypassing the need for pre-functionalized starting materials. thieme-connect.com The use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) also represents a modern strategy for efficiently constructing sulfonyl-containing compounds. thieme-connect.com

Table 2: Comparison of Synthetic Strategies for Sulfonamide Analogues

| Strategy | Description | Advantages for Analogue Synthesis |

|---|---|---|

| Classical Sulfonylation | Reaction of a sulfonyl chloride with an amine. frontiersrj.com | Simple, well-established for basic structures. |

| Transition-Metal Catalysis | Palladium- or copper-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds. ijarsct.co.in | High functional group tolerance, enables creation of diverse biaryl and N-aryl structures. |

| C-H Functionalization | Direct replacement of a C-H bond with a new functional group, catalyzed by a transition metal. thieme-connect.com | Atom-economical, allows for late-stage modification of complex molecules. |

| Sulfur Dioxide Surrogates | Using reagents like DABSO to introduce the SO2 group. thieme-connect.com | High compatibility with various functional groups, avoids harsh reagents. thieme-connect.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond identifying a single target and understand the global cellular response to this compound, an integrated multi-omics approach is a critical future direction. nih.gov By treating a relevant cell model (e.g., a cancer cell line, a neuron, or a microbial culture) with the compound and subsequently analyzing changes across different molecular layers, researchers can build a comprehensive picture of its mechanism of action. nih.gov

A typical workflow would involve transcriptomics (RNA-sequencing) to identify changes in gene expression, proteomics to quantify shifts in protein abundance and post-translational modifications, and metabolomics to measure fluctuations in small-molecule metabolites. nih.gov Integrating these datasets can reveal the full cascade of events triggered by the compound, from the initial target engagement to the ultimate phenotypic outcome. nih.gov For example, proteomic analysis can directly measure the abundance of proteins in a cell, providing a more proximal readout of the compound's action compared to transcriptomics alone. nih.gov This systems-level view can uncover novel pathways, identify biomarkers of response, and reveal potential off-target effects. nih.gov

Table 3: Multi-Omics Approaches for Mechanistic Elucidation

| Omics Layer | Technique | Information Gained |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in gene expression levels post-treatment. |

| Proteomics | Mass Spectrometry (e.g., TMT, LFQ) | Changes in protein abundance, identification of direct binding partners (CETSA), post-translational modifications. nih.gov |

| Metabolomics | Mass Spectrometry, NMR | Alterations in metabolic pathways and endogenous small molecules. |

| Genomics | CRISPR/Cas9 Screening | Identification of genes that confer sensitivity or resistance to the compound. |

Design of Next-Generation this compound Derivatives with Enhanced Research Utility

Building on the knowledge gained from target identification and mechanistic studies, the next logical step is the rational design of second-generation derivatives. The goal of this research trajectory would be to create new molecules with improved properties for use as chemical probes or research tools. This involves leveraging computational methods like quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling. nih.govfrontiersin.org

By analyzing the structural features and physicochemical properties of an initial set of analogues, these models can help predict which modifications are most likely to enhance desired attributes like potency, selectivity, or metabolic stability. nih.govfrontiersin.org For instance, if the initial compound is found to be a moderate inhibitor of a specific enzyme, computational docking could be used to predict modifications that would improve its binding affinity. These computationally designed compounds could then be synthesized using the advanced strategies outlined previously. frontiersrj.com

Table 4: Potential Design Strategies for Next-Generation Derivatives

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Vary Aryl Substituents | Explore structure-activity relationships at the phenyl ring. | Increased potency or selectivity. |

| Modify Sulfonamide Linker | Alter the geometry and electronic properties of the core. | Improved binding kinetics or cell permeability. |

| Introduce Bioisosteres | Replace moieties (e.g., Br, Cl) with groups of similar size and electronic character. | Enhanced metabolic stability, reduced toxicity. |

| Attach Reporter Tags | Add fluorescent dyes or affinity handles (e.g., biotin). | Creation of chemical probes for imaging or pulldown experiments. |

Addressing Current Limitations in Pre-clinical Investigation and Predictive Modeling

A significant challenge in early-stage compound research is the translation of findings from simple in vitro systems to more complex biological contexts. Future research on this compound and its derivatives must address the limitations of current preclinical models. While standard 2D cell cultures are useful for initial screening, they often fail to replicate the intricate environment of a living organism. The development and use of more sophisticated models, such as 3D organoids or patient-derived xenografts (if a disease context is established), will be crucial for more accurate efficacy and toxicity assessments.

Concurrently, there is a need to improve in silico predictive modeling. While QSPR and machine learning models show promise for forecasting the properties of sulfonamide compounds, their predictive power is entirely dependent on the quality and diversity of the training data. nih.govdigitellinc.com A key future task will be to generate robust, high-quality experimental data for a diverse set of this compound analogues to build more accurate and reliable predictive models. nih.gov These refined models could then be used to better prioritize which novel derivatives to synthesize and test, making the research and development process more efficient. frontiersin.org

Q & A

Basic: What are the standard synthetic routes for N-(4-bromo-2-chlorophenyl)methanesulfonamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves sulfonylation of 4-bromo-2-chloroaniline with methanesulfonyl chloride under basic conditions. Key steps include:

- Reagent Ratios : A 1:1.2 molar ratio of aniline to methanesulfonyl chloride in dichloromethane or THF.

- Base Selection : Triethylamine or pyridine as a proton scavenger to drive the reaction .

- Temperature Control : Reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization (ethanol/water mixtures). For halogenated analogs, steric and electronic effects of substituents may necessitate adjusted stoichiometry .

Basic: How is X-ray crystallography employed to confirm the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO or DMF).

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100–290 K.

- Refinement : SHELXL software for structure solution, with R-factors < 0.05 indicating high precision.

For example, analogous sulfonamides show planar sulfonyl groups and dihedral angles < 30° between aromatic rings, validated via SHELX workflows .

Advanced: How do substituents on the aryl ring influence the electronic properties of N-(aryl)methanesulfonamides, and how can DFT calculations predict reactivity?

Answer:

Electron-withdrawing groups (e.g., Br, Cl) increase sulfonamide acidity and alter HOMO-LUMO gaps. Methodologies include:

- DFT Modeling : B3LYP/6-311+G(d,p) basis sets to calculate Mulliken charges, electrostatic potentials, and Fukui indices.

- NBO Analysis : Reveals hyperconjugative interactions between sulfonyl oxygen and aryl π-systems, affecting nucleophilic attack sites .

For N-(4-bromo-2-chlorophenyl) derivatives, the para-bromo group stabilizes negative charge on the sulfonamide oxygen, enhancing hydrogen-bonding capacity in crystal lattices .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for sulfonamide derivatives?

Answer:

Discrepancies between solution (NMR) and solid-state (XRD) data arise from dynamic effects. Mitigation strategies:

- Variable-Temperature NMR : Identifies conformational flexibility (e.g., rotation about the C–N bond).

- Cross-Validation : Compare XRD-derived torsion angles with NOESY/ROESY correlations for solution conformers.

For example, N-(2-methylphenyl)methanesulfonamide exhibits a 15° dihedral angle in XRD but rapid interconversion in solution, explaining split NMR signals .

Advanced: How do intermolecular interactions (e.g., halogen bonding) affect the crystal packing and stability of this compound?

Answer:

Halogen atoms participate in non-covalent interactions critical for crystal engineering:

- C–Br⋯O=S Contacts : Br acts as a σ-hole donor, forming 3.3–3.5 Å interactions with sulfonyl oxygen.

- Hydrogen-Bond Networks : N–H⋯O and C–H⋯O bonds create 2D sheets or 3D frameworks, as seen in N-(4-chloro-3-iodophenyl) analogs .

Thermal stability (TGA/DSC) and solubility can be tuned by modifying these interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are peaks assigned?

Answer:

- FT-IR : S=O stretches at 1150–1350 cm⁻¹; N–H bends at 1530–1560 cm⁻¹.

- ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to para-substituents; sulfonamide CH₃ resonates at δ 3.1–3.3 ppm.

- Mass Spectrometry : ESI-MS in negative mode shows [M−H]⁻ peaks, with isotopic patterns confirming Br/Cl presence .

Advanced: How is regioselectivity achieved in the functionalization of this compound for medicinal chemistry applications?

Answer:

Directed ortho-metalation (DoM) or C–H activation strategies:

- Lithiation : LDA at −78°C selectively deprotonates the position ortho to sulfonamide, enabling coupling with electrophiles.

- Palladium Catalysis : Suzuki-Miyaura reactions exploit the bromo substituent for cross-coupling while leaving the chloro group intact .

For example, N-[2-(oxazolyl)phenyl]methanesulfonamide derivatives are synthesized as biofilm inhibitors via regioselective alkylation .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent hydrolysis.

Safety data for analogs (e.g., LD₅₀ > 2000 mg/kg in rats) suggest low acute toxicity, but chronic exposure risks require monitoring .

Advanced: How can computational phasing (e.g., SHELXD/E) improve structural resolution for low-quality sulfonamide crystals?

Answer:

- Dual-Space Methods : SHELXD identifies heavy atoms (Br/Cl) via Patterson maps, followed by density modification in SHELXE.

- High-Throughput Pipelines : Automated workflows for iterative model building, validated against experimental data (Rint < 0.05).

This approach resolved twinning in N-(4-methoxy-2-nitrophenyl) derivatives, achieving 0.85 Å resolution .

Advanced: What role does this compound play in studying enzyme inhibition mechanisms?

Answer:

The compound acts as a transition-state analog for sulfotransferases or carbonic anhydrases:

- Kinetic Assays : IC₅₀ values determined via stopped-flow UV/Vis or fluorescence quenching.